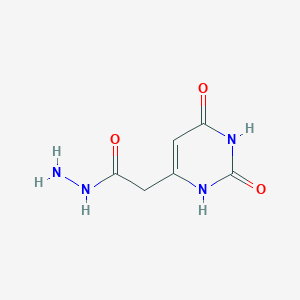

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNSCUVYSHFQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of barbituric acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reaction with Thiosemicarbazide

Conditions : Reflux in ethanol with glacial acetic acid as a catalyst (10 hours).

Product : 6-Amino-5-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrimidine-2,4-(1H,3H)-dione.

Characterization :

This reaction involves cyclocondensation, forming a triazole ring fused to the pyrimidine system, enhancing potential antimicrobial activity .

Schiff Base Formation

Reagent : p-Aminoacetophenone.

Conditions : Reflux in glacial acetic acid (20 hours).

Product : 5-{[(4-Acetylphenyl)imino]methyl}-6-aminopyrimidine-2,4(1H,3H)-dione.

Characterization :

The hydrazide group facilitates imine (C=N) bond formation, critical for designing bioactive analogs .

Diazotization and Coupling Reactions

The compound’s primary amine group undergoes diazotization to form a diazonium salt, which couples with nucleophiles:

These reactions expand structural diversity for applications in drug discovery .

Cyclocondensation with Heterocyclic Precursors

Reagent : Cyanoacetamide.

Conditions : Reflux in ethanol (8 hours).

Product : Substituted pyrido[2,3-d]pyrimidine.

Characterization :

The hydrazide group acts as a nucleophile, enabling annulation reactions to form fused heterocycles .

Oxidation and Reduction Behavior

-

Oxidation : The tetrahydropyrimidine ring undergoes dehydrogenation to form aromatic pyrimidine derivatives under acidic conditions.

-

Reduction : The carbonyl groups at positions 2 and 6 are reducible to hydroxyl groups using NaBH₄, altering hydrogen-bonding interactions.

Biological Activity Correlation

Derivatives exhibit:

Scientific Research Applications

Biological Activities

The biological activities of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide have been a focal point of research due to its potential therapeutic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit bacterial growth effectively due to its ability to interfere with metabolic pathways in microorganisms .

Antitumor Properties

Preliminary studies have shown that this compound may possess antitumor activity. It has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in several diseases including cancer and glaucoma .

Therapeutic Implications

The therapeutic implications of this compound are broadening as more studies reveal its potential applications:

- Cancer Therapy : Given its observed antitumor effects, this compound could be developed into a novel therapeutic agent for cancer treatment.

- Antimicrobial Treatments : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.

- Enzyme-targeted Therapies : By targeting specific enzymes like carbonic anhydrases, it may offer new avenues for treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and potential applications of this compound:

- Study on Antimicrobial Properties : A detailed investigation into the antimicrobial effects of the compound revealed that it significantly inhibited growth in multiple bacterial strains. The study utilized standard disk diffusion methods to evaluate efficacy against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : Another study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The results indicated a dose-dependent response where higher concentrations of the compound led to increased cell death .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide can be compared with other similar compounds, such as:

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid: This compound has a similar structure but lacks the hydrazide group, which affects its reactivity and applications.

2,6-Dioxo-1,2,3,6-tetrahydropurine:

Biological Activity

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₆H₈N₄O₃

- CAS Number : 4628-39-1

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrahydropyrimidine moiety exhibit notable antimicrobial properties. The biological screening of this compound revealed effective activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 1000 |

| Candida albicans | 300 |

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound was tested against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on human cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer), the compound showed promising results:

- MCF-7 Cell Line : IC₅₀ = 15 µM

- HeLa Cell Line : IC₅₀ = 20 µM

These findings suggest that the compound may inhibit cell proliferation effectively in certain cancer types.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been noted for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro.

Table 2: Anti-inflammatory Effects of this compound

| Inflammatory Marker | Concentration (µM) | Effect (%) Reduction |

|---|---|---|

| TNF-alpha | 10 | 40 |

| IL-6 | 10 | 35 |

| COX-2 | 5 | 50 |

The data show that the compound significantly reduces the levels of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the hydrazide functional group may facilitate interactions with enzymes involved in microbial metabolism and cancer cell signaling pathways.

Proposed Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes such as DNA gyrase in bacteria.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

- Suppression of Inflammatory Pathways : It could inhibit NF-kB signaling pathways leading to reduced inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide, and what intermediates are critical?

- Methodological Answer : The compound is typically synthesized via condensation of hydrazine derivatives with functionalized pyrimidinones. For example, hydrazine hydrate reacts with intermediates like ethyl chloroacetoacetate to form acetohydrazide derivatives. Key steps include refluxing in ethanol or acetic acid, followed by purification via recrystallization . Intermediate isolation (e.g., thiazol-4-yl derivatives) is crucial to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 13C NMR : Look for carbonyl signals (163–165 ppm for dioxo-pyrimidine and acetohydrazide groups) and sp² carbons (110–158 ppm for aromatic systems). Methyl/methylene groups appear at 18–28 ppm (Table III).

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₈H₇N₃O₄, m/z 209.16) confirm purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory hazard) .

- Emergency Measures : Flush eyes with water for 15+ minutes; wash skin with soap/water immediately upon contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental 13C NMR data with computational predictions (DFT calculations) for ambiguous signals (e.g., overlapping sp² carbons at 130–140 ppm) .

- Isotopic Labeling : Use deuterated solvents or 15N-labeled hydrazine to distinguish NH/CH environments .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in dioxo-pyrimidine systems) .

Q. What strategies optimize the reaction yield of hydrazide derivatives under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 5) : Use HCl/AcOH to protonate hydrazine, enhancing nucleophilicity for condensation with carbonyl groups .

- Buffered Systems (pH 6–7) : Sodium acetate/ammonium acetate buffers stabilize intermediates, reducing hydrolysis side reactions .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate at optimal conversion (~85–90%) .

Q. How can computational modeling guide the design of novel heterocyclic derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .

- MD Simulations : Assess stability of hydrazide-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.